molecular formula C11H16N2O4S B3934764 N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide

N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B3934764
M. Wt: 272.32 g/mol
InChI Key: SAHXJTYMSFFSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide, also known as DENS, is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. DENS is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes, which play a role in the regulation of pH in various tissues. N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide has been shown to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis. N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects
N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis in cancer cells, and the potential to act as a photosensitizer in photodynamic therapy. N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide has several advantages for use in lab experiments, including its fluorescent properties, its potential as a photosensitizer, and its selectivity for carbonic anhydrase IX. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage. Additionally, the synthesis of N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide can be challenging, and the yield and purity of the synthesized compound can vary depending on the reaction conditions.

Future Directions

There are several potential future directions for the use of N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide in scientific research, including its continued use as a fluorescent probe for the detection of metal ions, its potential use as a photosensitizer in photodynamic therapy, and its further study as a potential anticancer agent. N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide may also have applications in the treatment of pain and inflammation, as well as in the development of new carbonic anhydrase inhibitors for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide, or N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide, is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. While there are limitations to its use, N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide has several advantages and may have applications in various fields of scientific research. Further research is needed to fully understand the potential of N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide and its role in the development of new treatments for various diseases.

Scientific Research Applications

N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as an inhibitor of carbonic anhydrase enzymes, and as a potential anticancer agent. N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the activation of a photosensitizer by light to produce reactive oxygen species that can selectively kill cancer cells.

properties

IUPAC Name

N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-4-12(5-2)18(16,17)11-8-10(13(14)15)7-6-9(11)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHXJTYMSFFSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-methyl-5-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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